2-(4-Chlorophenyl)-2-methyl-3-phenylpropanenitrile

Description

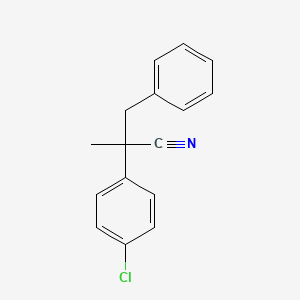

2-(4-Chlorophenyl)-2-methyl-3-phenylpropanenitrile is an organic compound characterized by the presence of a nitrile group attached to a propanenitrile backbone, with a 4-chlorophenyl and a phenyl group as substituents

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-methyl-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN/c1-16(12-18,11-13-5-3-2-4-6-13)14-7-9-15(17)10-8-14/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUCINLJYFEEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanenitrile typically involves the reaction of 4-chlorobenzyl cyanide with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-methyl-3-phenylpropanenitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of amides or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-2-methyl-3-phenylpropanenitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The aromatic rings may also contribute to the compound’s ability to interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Bromophenyl)-2-methyl-3-phenylpropanenitrile

- 2-(4-Fluorophenyl)-2-methyl-3-phenylpropanenitrile

- 2-(4-Methylphenyl)-2-methyl-3-phenylpropanenitrile

Uniqueness

2-(4-Chlorophenyl)-2-methyl-3-phenylpropanenitrile is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets.

Biological Activity

2-(4-Chlorophenyl)-2-methyl-3-phenylpropanenitrile, also known as a nitrile derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a chlorophenyl group, a methyl group, and a phenyl group attached to a propanenitrile backbone. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism and cellular signaling.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activities, particularly those related to neurotransmission and cell proliferation.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent.

Anticancer Potential

The compound has shown promise in cancer research. Studies indicate that it can induce apoptosis (programmed cell death) in cancer cell lines. For example, it has been tested against HeLa and MCF7 cell lines, revealing that it can significantly inhibit cell growth and promote apoptotic pathways .

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on the HCT-116 colon cancer cell line. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting effective cytotoxicity at micromolar concentrations.

- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, indicating superior efficacy.

The biochemical properties of this compound are influenced by its structure:

- Solubility : The presence of the chlorophenyl group enhances lipophilicity, promoting better membrane permeability.

- Stability : The nitrile functional group contributes to the compound's stability under physiological conditions.

Research Findings

Recent studies have focused on elucidating the detailed mechanisms underlying the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.